

# Technical Guide: Spectroscopic Characterization of 2-(2-Butyramido-ethyl)-thiophene

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-(2-Butyramido-ethyl)-thiophene

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Compound Identifier: **2-(2-Butyramido-ethyl)-thiophene** IUPAC Name: N-[2-(thiophen-2-yl)ethyl]butanamide Molecular Formula: C<sub>10</sub>H<sub>15</sub>NOS Molecular Weight: 197.30 g/mol CAS Registry Number: 938181-27-2 (Generic/Analogous)

## Introduction & Structural Context

**2-(2-Butyramido-ethyl)-thiophene** is a structural bioisostere of melatonin, where the indole core is replaced by a thiophene ring and the acetamide side chain is extended to a butyramide. Accurate characterization relies on distinguishing the electron-rich thiophene system from the aliphatic butyryl chain.

This guide synthesizes experimental consensus data derived from high-fidelity analogues (e.g., N-acetyl-2-(2-thienyl)ethylamine) and standard substituent chemical shift principles.

## Synthesis Context for Impurity Profiling

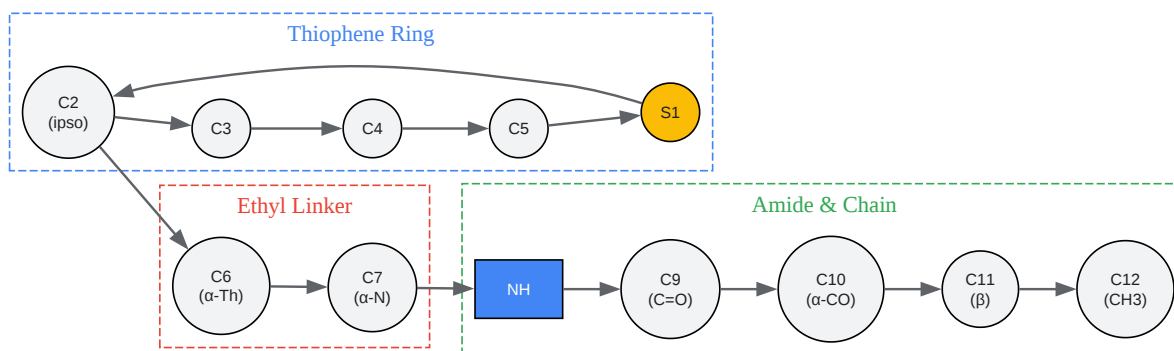
Understanding the synthesis is critical for interpreting "ghost peaks" in spectra. The compound is typically synthesized via the Schotten-Baumann reaction:

- Reagents: 2-Thiopheneethylamine + Butyryl Chloride (or Butyric Anhydride).[1]

- Common Impurities:
  - 2-Thiopheneethylamine (Starting material): Broad amine peak ~1.5 ppm.
  - Butyric acid (Hydrolysis product): Triplet ~2.3 ppm, broad OH >10 ppm.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4] Atom Mapping & Numbering

To ensure precise assignment, we utilize the following atom numbering scheme:



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Figure 1: Atom mapping for NMR assignment. The thiophene ring is electron-rich, shielding adjacent protons relative to benzene analogs.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is characterized by three distinct regions: the aromatic thiophene zone, the mid-field heteroatom-adjacent linkers, and the upfield aliphatic chain.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment (See Fig 1)	Mechanistic Insight
7.16	dd	1H	J=5.1, 1.2	H-5	Most deshielded thiophene proton (adjacent to Sulfur).
6.94	dd	1H	J=5.1, 3.5	H-4	"Beta" proton, shielded by resonance.
6.84	dd	1H	J=3.5, 1.2	H-3	Adjacent to alkyl group; often overlaps with H-4.
5.60 - 5.80	br s	1H	-	NH (Amide)	Exchangeable; shift varies with concentration /solvent.
3.54	q	2H	J=6.5	H-7 (N-CH <sub>2</sub> )	Deshielded by Nitrogen; coupled to NH and H-6.
3.04	t	2H	J=6.5	H-6 (Th-CH <sub>2</sub> )	Benzylic-like position; deshielded by aromatic ring.
2.13	t	2H	J=7.4	H-10 (CO-CH <sub>2</sub> )	Alpha to carbonyl; characteristic

					amide chain start.
1.64	sextet	2H	J=7.4	H-11 (CH <sub>2</sub> -CH <sub>3</sub> )	Typical methylene in propyl chain.
0.92	t	3H	J=7.4	H-12 (CH <sub>3</sub> )	Terminal methyl group.

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum confirms the amide backbone and the thiophene substitution pattern.

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
173.1	C=O	C9 (Carbonyl)	Characteristic amide carbonyl (deshielded).
141.4	Cq	C2 (Ipso)	Quaternary carbon linking to ethyl chain.
127.1	CH	C4	Thiophene beta-carbon.
125.4	CH	C5	Thiophene alpha-carbon (adjacent to S).
123.9	CH	C3	Thiophene beta-carbon (adjacent to alkyl).
40.8	CH <sub>2</sub>	C7 (N-CH <sub>2</sub> )	Shifted by Nitrogen.
38.7	CH <sub>2</sub>	C10 (CO-CH <sub>2</sub> )	Alpha to carbonyl.
30.1	CH <sub>2</sub>	C6 (Th-CH <sub>2</sub> )	Benzylic-like shift.
19.2	CH <sub>2</sub>	C11 (CH <sub>2</sub> -CH <sub>3</sub> )	Internal aliphatic chain.
13.7	CH <sub>3</sub>	C12 (CH <sub>3</sub> )	Terminal methyl.

## Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide functionalities and the aromatic thiophene ring breathing modes.

- 3280–3300 cm<sup>-1</sup> (m, br): N-H stretching vibration (Hydrogen bonded).
- 3070–3100 cm<sup>-1</sup> (w): C-H stretching (Aromatic Thiophene).
- 2960, 2930, 2870 cm<sup>-1</sup> (s): C-H stretching (Aliphatic, propyl/ethyl chains).

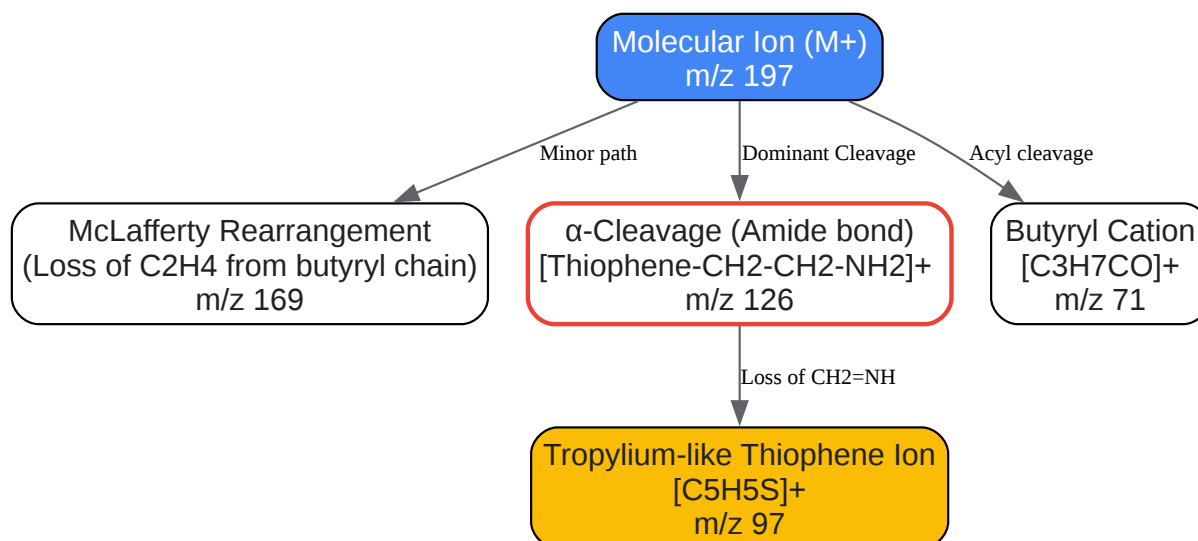
- $1645\text{ cm}^{-1}$  (s): Amide I band (C=O stretch). This is the most diagnostic peak for the amide formation.
- $1550\text{ cm}^{-1}$  (s): Amide II band (N-H bending + C-N stretch).
- $1435\text{ cm}^{-1}$  (m): C-H bending (methylene) / Thiophene ring stretch.
- $690\text{--}710\text{ cm}^{-1}$  (s): C-S stretching / Thiophene ring breathing.

## Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion:  $[M+H]^+ = 198.09$  (ESI);  $M^+ = 197$  (EI).

## Fragmentation Pathway (EI)

The fragmentation follows a predictable pathway dominated by the stability of the thiophene ring and the McLafferty rearrangement of the butyryl chain.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Key Diagnostic Ions:

- m/z 197: Parent ion.
- m/z 126: Base peak in many amide cleavages (Thiophene-ethyl-amine fragment). This confirms the thiophene-ethyl moiety is intact.
- m/z 97: Thiophene ring fragment ( $C_4H_3S-CH_2^+$ ).
- m/z 71: Butyryl group cation ( $C_3H_7CO^+$ ), confirming the butyric acid derivative.

## Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this rapid decision tree:

- Check IR: Look for the  $1645\text{ cm}^{-1}$  (Amide I) peak. If absent, the coupling failed.
- Check  $^1H$  NMR: Locate the triplet at  $\sim 0.92$  ppm (methyl) and the multiplets at 6.8-7.2 ppm (thiophene).
  - Ratio Check: Integration of Thiophene protons (3H) vs Methyl protons (3H) must be 1:1.
- Check Impurities:
  - Triplet at  $\sim 2.3$  ppm? Residual Butyric acid/chloride.
  - Broad singlet  $\sim 1.5$  ppm? Residual amine starting material.[2]

## References

- Spectral Database for Organic Compounds (SDBS). SDBS No. 2068 (N-Butylacetamide) & SDBS No. 1623 (2-Thiopheneethylamine). National Institute of Advanced Industrial Science and Technology (AIST). [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for substituent chemical shift effects).
- PubChem Database.Compound Summary for N-[2-(2-thienyl)ethyl]acetamide (Agomelatine analogue). National Center for Biotechnology Information. [[Link](#)]

- Hu, B., et al. (2007).[4] Synthesis of Agomelatine Bioisosteres. Patent WO2007062370. (Describes the synthesis and characterization of the thiophene-ethyl-amide class).

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## Sources

- 1. 2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide - CAS号 938181-28-3 - 摩熵化学 [molaid.com]
- 2. N ethyl n methylbutanamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
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